molecular formula C17H13NO3S B2652130 (5Z)-3-methyl-5-[(3-phenoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione CAS No. 366819-36-5

(5Z)-3-methyl-5-[(3-phenoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No. B2652130
CAS RN: 366819-36-5
M. Wt: 311.36
InChI Key: JCOFCSJCDGGJMA-PTNGSMBKSA-N
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Description

“(5Z)-3-methyl-5-[(3-phenoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione”, commonly referred to as phynimethazone, is a type of thiazolidine-2,4-dione compound with a phenoxyphenyl substituent. The molecular formula is C17H13NO3S and the molecular weight is 311.36 .

Scientific Research Applications

Corrosion Inhibition

Thiazolidinedione derivatives, related to the mentioned compound, have been investigated for their potential as corrosion inhibitors. For example, derivatives have shown effectiveness in inhibiting mild steel corrosion in hydrochloric acid solution, with efficiency increasing with concentration. The inhibitors were found to obey the Langmuir adsorption isotherm, suggesting a strong adsorption onto the metal surface, which was confirmed by various techniques including SEM and theoretical calculations (Yadav et al., 2015).

Antidiabetic and Antihyperlipidemic Activities

A series of thiazolidine-2,4-dione derivatives were synthesized and evaluated as aldose reductase inhibitors and for their antidiabetic properties. These compounds have shown pronounced activity in inhibiting aldose reductase and reducing diabetic complications, indicating their potential in treating diabetes mellitus (Sohda et al., 1982).

Anticancer Activity

Novel thiazolidinedione derivatives have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. Some derivatives have shown potent antiproliferative activity, indicating their potential as therapeutic agents for cancer treatment (Chandrappa et al., 2008).

Antimicrobial Activity

Research has also focused on the antimicrobial activity of thiazolidinedione derivatives. Various synthesized compounds have demonstrated significant antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Stana et al., 2014).

Anti-inflammatory Activity

Studies have explored the anti-inflammatory properties of thiazolidinedione derivatives. These compounds have been evaluated for their ability to inhibit the production of inflammatory mediators, showing promise as anti-inflammatory agents (Ma et al., 2011).

properties

IUPAC Name

(5Z)-3-methyl-5-[(3-phenoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3S/c1-18-16(19)15(22-17(18)20)11-12-6-5-9-14(10-12)21-13-7-3-2-4-8-13/h2-11H,1H3/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCOFCSJCDGGJMA-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC(=CC=C2)OC3=CC=CC=C3)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC(=CC=C2)OC3=CC=CC=C3)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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